
Urdamycinone F
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描述
Urdamycinone F is a member of p-quinones.
科学研究应用
Antimicrobial Activity
2.1 Mechanism of Action
Urdamycinone F demonstrates potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential cellular processes.
2.2 Case Studies
- A study highlighted that urdamycins, including this compound, exhibited minimum inhibitory concentration (MIC) values as low as 8.0 µg/mL against Bacillus subtilis .
- Another investigation reported that urdamycins displayed selective antimicrobial activity against various pathogens, suggesting their potential as lead compounds for antibiotic development .
Anticancer Properties
3.1 Cytotoxicity Profile
This compound has been evaluated for its cytotoxic effects on several cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), and breast (MDA-MB-231) cancers. The compound showed significant cytotoxicity with GI50 values ranging from 0.019 to 0.104 µM .
3.2 Mechanism of Action in Cancer Cells
The anticancer activity of urdamycins is attributed to their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . This makes them promising candidates for developing new cancer therapies.
Structure-Activity Relationship (SAR)
Research indicates that the length and structure of the saccharide chains attached to the aglycone influence the biological activity of urdamycins. Compounds with longer saccharide chains at C-3′ exhibited enhanced antibacterial and cytotoxic activities .
Chemical Diversity and Biosynthesis
This compound belongs to a class of compounds known for their structural diversity, which contributes to their varied biological activities. The biosynthetic pathways of angucyclines have been characterized, revealing insights into how these compounds are synthesized within microbial systems .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the bioactivity of urdamycins, including:
- Exploring their synergistic effects when combined with existing antibiotics.
- Investigating their potential in treating multidrug-resistant bacterial infections.
- Assessing their efficacy in vivo through animal model studies.
Data Tables
Compound | MIC (µg/mL) | GI50 (µM) | Target Organism/Cell Line |
---|---|---|---|
This compound | 8.0 | 0.019 | Bacillus subtilis |
This compound | - | 0.104 | NCI-H23 (lung cancer) |
This compound | - | 0.104 | MDA-MB-231 (breast cancer) |
常见问题
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation and purity assessment of Urdamycinone F?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for resolving the anthracycline core and sugar moieties of this compound. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (e.g., at 254 nm) should be employed to confirm purity, complemented by mass spectrometry (HRMS) for molecular weight validation . For complex mixtures, hyphenated techniques like LC-MS/MS or LC-NMR are advised to isolate and characterize minor derivatives .
Q. How can researchers optimize the fermentation conditions for this compound production in Streptomyces species?
- Methodological Answer: Use a Design of Experiments (DoE) approach, varying parameters like carbon/nitrogen sources, pH, temperature, and aeration rates. Monitor yield via LC-MS and validate using response surface methodology. Include controls for secondary metabolite interference and cross-reference with literature on similar angucycline antibiotics to identify strain-specific optima .
Q. What in vitro bioassays are suitable for preliminary evaluation of this compound’s anticancer activity?
- Methodological Answer: Employ cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., doxorubicin as a positive control). Use IC₅₀ calculations and dose-response curves. Include assays for apoptosis (Annexin V/PI staining) and DNA intercalation (ethidium bromide displacement) to probe mechanisms .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically addressed?
- Methodological Answer: Conduct a meta-analysis of published IC₅₀ values, accounting for variables like cell line origin, passage number, and assay protocols. Validate via comparative studies under standardized conditions. Use orthogonal assays (e.g., clonogenic survival vs. apoptosis) to differentiate context-specific effects. Statistical tools like ANOVA with post-hoc tests can identify significant discrepancies .
Q. What strategies are effective in resolving the stereochemical ambiguities in this compound’s glycosylation pattern?
- Methodological Answer: Combine NOESY/ROESY NMR to determine sugar moiety orientation and X-ray crystallography for absolute configuration. Computational methods (e.g., molecular docking or density functional theory) can predict stability of stereoisomers. Compare with biosynthetic gene cluster data (e.g., glycosyltransferase specificity) to infer plausible configurations .
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer: Synthesize analogues via semi-synthetic modification (e.g., acetylation, oxidation) or genetic engineering of biosynthetic pathways. Test derivatives against a panel of cancer cell lines and bacterial strains. Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., hydroxylation patterns) with bioactivity .
Q. What in silico models are appropriate for predicting this compound’s pharmacokinetic properties?
- Methodological Answer: Use QSAR models to predict logP, bioavailability, and metabolic stability. Molecular dynamics simulations can assess DNA binding affinity. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
Q. Data Management and Reproducibility
Q. How should researchers document spectral and chromatographic data to ensure reproducibility?
- Methodological Answer: Raw NMR (FID files), HPLC chromatograms, and MS spectra must be archived in open-access repositories (e.g., Zenodo) with metadata (e.g., solvent, instrument parameters). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .
Q. What statistical approaches mitigate bias in dose-response studies of this compound?
- Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) for IC₅₀ calculation. Apply blinding during data collection and analysis. Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p < 0.05) .
Q. Emerging Research Challenges
Q. How can multi-omics approaches elucidate this compound’s biosynthetic regulation in microbial hosts?
- Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted MS) to map gene expression, enzyme activity, and pathway intermediates during fermentation. CRISPR interference can validate candidate regulatory genes .
Q. What methodologies address the poor aqueous solubility of this compound in preclinical studies?
- Methodological Answer: Develop nanoformulations (e.g., liposomes, polymeric nanoparticles) and characterize via dynamic light scattering (DLS) and TEM. Assess solubility enhancement using shake-flask or HPLC methods. In vivo pharmacokinetic studies in rodent models can validate efficacy .
属性
分子式 |
C25H28O11 |
---|---|
分子量 |
504.5 g/mol |
IUPAC 名称 |
(3R,4aS,6R,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,6,8,12b-pentahydroxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H28O11/c1-9-19(29)12(26)5-14(36-9)10-3-4-11-16(20(10)30)22(32)17-13(27)6-24(34)8-23(2,33)7-15(28)25(24,35)18(17)21(11)31/h3-4,9,12-14,19,26-27,29-30,33-35H,5-8H2,1-2H3/t9-,12-,13-,14-,19-,23+,24+,25+/m1/s1 |
InChI 键 |
AAMCJNYIOAHDFN-BCCCWXECSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
手性 SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@@H](C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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